N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide
CAS No.:
Cat. No.: VC13332587
Molecular Formula: C17H26N2O
Molecular Weight: 274.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H26N2O |
|---|---|
| Molecular Weight | 274.4 g/mol |
| IUPAC Name | N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide |
| Standard InChI | InChI=1S/C17H26N2O/c1-2-3-6-13-9-11-14(12-10-13)17(20)19-16-8-5-4-7-15(16)18/h4-5,7-8,13-14H,2-3,6,9-12,18H2,1H3,(H,19,20) |
| Standard InChI Key | QOQHHFPRLKZQLQ-UHFFFAOYSA-N |
| SMILES | CCCCC1CCC(CC1)C(=O)NC2=CC=CC=C2N |
| Canonical SMILES | CCCCC1CCC(CC1)C(=O)NC2=CC=CC=C2N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(2-Aminophenyl)-4-butylcyclohexane-1-carboxamide consists of a cyclohexane ring substituted with a butyl group at the 4-position and a carboxamide moiety linked to a 2-aminophenyl group. Key structural descriptors include:
| Property | Value |
|---|---|
| IUPAC Name | N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide |
| Molecular Formula | C₁₇H₂₆N₂O |
| Molecular Weight | 274.4 g/mol |
| SMILES | CCCCC1CCC(CC1)C(=O)NC2=CC=CC=C2N |
| InChI Key | QOQHHFPRLKZQLQ-UHFFFAOYSA-N |
The compound’s three-dimensional conformation is influenced by the cyclohexane ring’s chair geometry, which positions the butyl and carboxamide groups in equatorial orientations to minimize steric strain.
Physicochemical Properties
As a carboxamide, the compound exhibits moderate polarity due to the amide bond (C=O and N-H groups), suggesting solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The logP value, estimated at ~3.2, indicates moderate lipophilicity, which may facilitate blood-brain barrier penetration—a trait relevant for neurological applications .
Synthesis and Analytical Characterization
Spectroscopic Identification
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IR Spectroscopy: Expected peaks include N-H stretches (~3350 cm⁻¹ for amine, ~1650 cm⁻¹ for amide C=O).
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NMR:
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¹H NMR: δ 1.2–1.6 ppm (butyl CH₂), δ 2.1–2.5 ppm (cyclohexane CH₂), δ 6.6–7.2 ppm (aromatic protons).
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¹³C NMR: δ 175 ppm (amide carbonyl), δ 120–140 ppm (aromatic carbons).
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Research Gaps and Future Directions
Biological Activity Profiling
No in vitro or in vivo studies specifically targeting N-(2-aminophenyl)-4-butylcyclohexane-1-carboxamide have been published. Priority investigations should include:
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Receptor Binding Assays: Screen for activity at AMPA, NMDA, or kainate receptors using patch-clamp electrophysiology .
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Enzyme Inhibition Studies: Evaluate effects on COX, lipoxygenase (LOX), or phosphodiesterases (PDEs).
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Cytotoxicity Screening: Assess safety profiles in HEK293 or HepG2 cell lines.
Structural Optimization
Modifying substituents could enhance potency or selectivity:
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Butyl Chain Length: Shorter chains (e.g., propyl) may reduce lipophilicity and improve solubility.
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Amino Group Functionalization: Acetylation or sulfonation of the 2-aminophenyl group might alter receptor engagement.
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